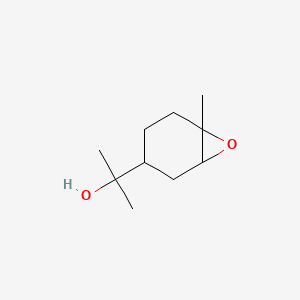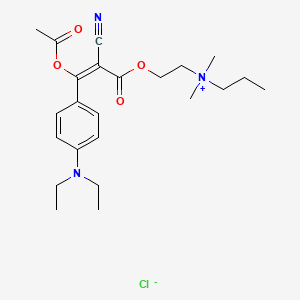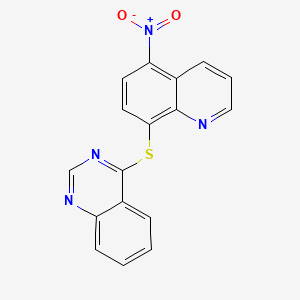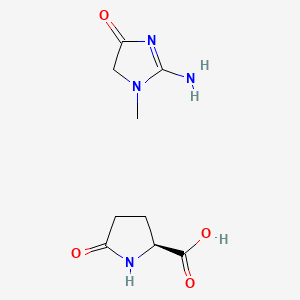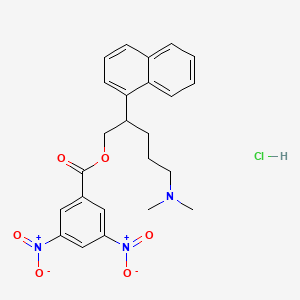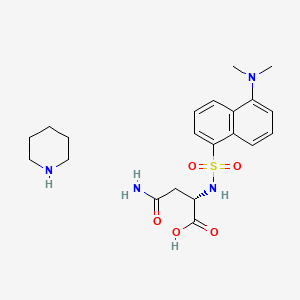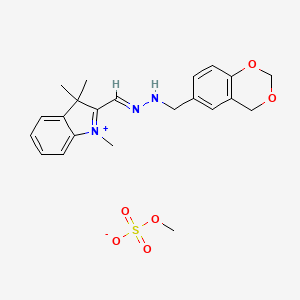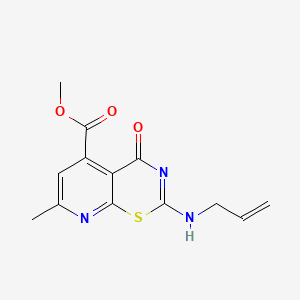
4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes an amino group, a cyclopropylmethyl group, a pyrrolidinyl group, an ethylsulphonyl group, and a methoxybenzamide moiety
Méthodes De Préparation
The synthesis of 4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide involves several steps. One common method includes the following steps:
Formation of the Sulfonamide Group: The sulfonamide group can be synthesized by reacting sulfonyl chlorides with amines under mild conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the pyrrolidinyl moiety.
Cyclopropylmethyl Group Addition: The cyclopropylmethyl group can be added via a Grignard reaction or other organometallic coupling reactions.
Methoxybenzamide Formation: The methoxybenzamide moiety can be synthesized by reacting methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Analyse Des Réactions Chimiques
4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO₄ or OsO₄, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like LiAlH₄ or NaBH₄, which can reduce the sulfonamide group to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Applications De Recherche Scientifique
4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with a different substitution pattern.
The uniqueness of this compound lies in its complex structure, which allows for specific interactions with molecular targets, leading to unique biological and chemical properties.
Propriétés
Numéro CAS |
72135-20-7 |
|---|---|
Formule moléculaire |
C19H29N3O4S |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
4-amino-N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide |
InChI |
InChI=1S/C19H29N3O4S/c1-3-27(24,25)18-9-15(17(26-2)10-16(18)20)19(23)21-11-14-5-4-8-22(14)12-13-6-7-13/h9-10,13-14H,3-8,11-12,20H2,1-2H3,(H,21,23) |
Clé InChI |
LHGHUKINGVHMJJ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


